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molecular formula C9H6ClN3 B1279729 2-Chloro-4-(pyridin-3-yl)pyrimidine CAS No. 483324-01-2

2-Chloro-4-(pyridin-3-yl)pyrimidine

Cat. No. B1279729
M. Wt: 191.62 g/mol
InChI Key: MGQROXOMFRGAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163742B2

Procedure details

To a solution of butyllithium (1.6M in hexanes, 9.7 ml, 16 mmol) in 25 ml of anhydrous ether at −78° C. was added 3-bromopyridine (1.5 ml, 16 mmol) over 5 min. The resulting mixture was stirred at −75° C. for 1 h. A suspension of 2-chloropyrimidine (1.8 g, 16 mmol) in 15 ml of ether was then added in portions over 8 min. The resulting suspension was stirred for 30 min at −30° C. and allowed to warm to 0° C. for 1 h. The reaction was quenched with water (0.5 ml, 1.5 eq.) in THF (5 ml) and then 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (3.8 g, 17 mmol) in THF (12 ml) was added. The resulting suspension was stirred at RT for 15 min, then cooled to 0° C. Hexane (13 mL) was added followed by 0° C. solution of NaOH (12 ml, 3N). The suspension was stirred at 0° C. for 5 min, 50 ml of water was added and the layers were separated. The organic layer was dried (Na2SO4) and concentrated in vacuo. The crude product was dissolved in DCM and chromatographed through a Redi-Sep® pre-packed silica gel column (120 g), eluting with a gradient of 20% to 65% EtOAc in hexane, to provide 2-chloro-4-(pyridin-3-yl)pyrimidine as off-white solid. Found M+H+=192, 194
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
1.8 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
3.8 g
Type
reactant
Reaction Step Six
Name
Quantity
12 mL
Type
solvent
Reaction Step Six
Name
Quantity
12 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[Cl:13][C:14]1[N:19]=[CH:18][CH:17]=[CH:16][N:15]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[OH-].[Na+]>CCOCC.C1COCC1.O.CCCCCC>[Cl:13][C:14]1[N:19]=[C:18]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[CH:17]=[CH:16][N:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.5 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −75° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added in portions over 8 min
Duration
8 min
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 30 min at −30° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at RT for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
followed by 0° C.
STIRRING
Type
STIRRING
Details
The suspension was stirred at 0° C. for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
chromatographed through a Redi-Sep® pre-packed silica gel column (120 g)
WASH
Type
WASH
Details
eluting with a gradient of 20% to 65% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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